4-Amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSJJHKKXRFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FIN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860897 | |
| Record name | 4-Amino-1-(2-deoxy-2-fluoropentofuranosyl)-5-iodopyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-90-6 | |
| Record name | NSC382097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies of Fiacitabine
Early Synthetic Routes and Associated Challenges
Initial synthetic efforts towards Fiacitabine faced significant hurdles, common in the synthesis of complex nucleoside analogs. These challenges primarily revolved around the length and complexity of the reaction sequences and the difficulty in controlling the stereochemistry at the anomeric center and the 2' position of the sugar.
Long and Tedious Synthesis Pathways
Advancements in Fiacitabine Synthetic Chemistry
Significant advancements have been made in the synthetic chemistry of Fiacitabine, leading to more efficient and selective routes. These improvements have focused on developing novel reaction strategies, optimizing conditions, and enhancing stereochemical control.
An example of a more efficient route involves the reaction of a modified sugar derivative, such as ((2R,3S,4S)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methylbenzoate, with a protected iodocytosine base, such as N-(5-iodo-1,2-dihydropyrimidin-4-yl)benzamide. connectjournals.com This is followed by deprotection to yield Fiacitabine. This method is reported to have fewer steps and higher selectivity compared to earlier routes. connectjournals.com
Optimization of reaction conditions, including temperature, solvent, reaction time, and the choice of reagents and catalysts, has been crucial in improving the yield and purity of Fiacitabine. For instance, studies on the glycosylation step have investigated various conditions to favor the formation of the desired β-anomer. mdpi.com The use of specific Lewis acids or other catalysts can influence the stereochemical outcome of this crucial coupling reaction. frontiersin.orgox.ac.uk
While early routes were lengthy and suffered from low yields and stereochemical mixture issues, newer strategies have focused on reducing the number of steps and improving selectivity, particularly in the glycosylation reaction. connectjournals.commdpi.com The development of efficient coupling methods and optimized deprotection procedures has significantly advanced the synthesis of Fiacitabine, making it more accessible for further research and potential development. connectjournals.comnih.gov
Data from comparative studies often highlight the trade-offs between different approaches. For example, a shorter route might use more expensive reagents, while a longer route might utilize cheaper starting materials but require more extensive purification. connectjournals.com Evaluating these factors is critical in selecting the most practical and economically viable synthetic route for Fiacitabine.
Here is a table summarizing some comparative data from different synthetic approaches:
| Synthetic Route Description | Number of Steps | Overall Yield (%) | Key Challenges Addressed |
| Early route starting from glucose | 12 | 6.1 | Lengthy pathway, low yield |
| Route using bromo-fluorotetrahydrofuran and iodocytosine base | 5 | 43 | Reduced steps, improved yield, better selectivity |
| Route via acetyl-fluoro intermediate and silylated cytosine | Not specified | 82 (final step) | Efficient deprotection |
This table illustrates the progress made in improving the efficiency and yield of Fiacitabine synthesis over time. connectjournals.comnih.gov
Optimization of Reaction Conditions for Improved Yield and Purity
Role of Fluorination Chemistry in Nucleoside Synthesis Relevant to Fiacitabine
Fluorination chemistry plays a crucial role in the synthesis of nucleoside analogs like fiacitabine. The introduction of a fluorine atom into the nucleoside structure can be achieved through different synthetic strategies, including the direct fluorination of a preformed nucleoside (divergent approach) or the coupling of a fluorinated sugar or nucleobase with each other (convergent approach) nih.govnih.gov. The convergent approach is frequently used for the synthesis of 2'-α/β-fluoro nucleosides nih.govnih.gov.
Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly used to replace hydroxyl groups with fluorine nih.gov. However, direct deoxofluorination of the 2'-hydroxyl of some purine (B94841) derivatives using DAST has been reported to afford low yields google.com. Nucleophilic displacement of a leaving group by fluoride (B91410) at the C-2' position of furanosides can sometimes lead to elimination reactions, resulting in olefinic byproducts google.com.
Impact of Fluorine Insertion on Nucleoside Structural Stability and Biological Activity
The insertion of a fluorine atom into a nucleoside significantly alters its electronic and steric parameters, influencing its lipophilicity, pharmacodynamic, and pharmacokinetic properties mdpi.comnih.gov. Fluorine, with its high electronegativity and relatively small size, which is comparable to hydrogen, can isosterically replace hydrogen or mimic a hydroxyl group nih.govoup.com.
The presence of a fluorine atom, particularly at the 2' position of the sugar moiety, enhances the metabolic stability of the nucleoside, including increased resistance to oxidative metabolism and improved enzymatic stability of the glycosidic bond mdpi.comnih.govmdpi.comresearchgate.net. This increased stability is attributed to the strong and polarized C-F bond nih.govresearchgate.net. The fluorine atom can also influence the conformation of the furanosyl moiety, which is believed to play a critical role in the biological activity of nucleosides nih.gov.
Fluorine insertion can also lead to additional hydrogen bonding interactions with receptors, potentially enhancing the biological profile mdpi.comnih.gov. The position of the fluorine atom on the nucleoside can impact its potential activity and stability nih.gov. For example, fluorine at the 2'-β-position of the ribose is thought to favor a south conformation, which has been linked to activity against DNA viruses nih.gov.
The incorporation of fluorine into nucleoside molecules has been a successful strategy in the development of antiviral and anticancer agents mdpi.commdpi.com. Fluorinated nucleosides exhibit a wide range of biological activities, and the stability of the glycosyl bond is an important factor determining their therapeutic usefulness nih.gov.
Convergent Synthetic Approaches for 2'-Fluoro-Arabinofuranosyl Nucleosides
Convergent synthetic approaches are widely employed for the synthesis of 2'-fluoro-arabinofuranosyl nucleosides, including fiacitabine nih.govnih.gov. These approaches typically involve the coupling of a pre-formed fluorinated sugar derivative with a suitable nucleobase nih.govnih.govgoogle.com. This strategy allows for greater flexibility in modifying either the sugar or the base moiety nih.gov.
One common convergent strategy involves the condensation of a 2-deoxy-2-fluoro sugar derivative, such as a glycosyl bromide or acetate, with a silylated nucleobase under specific coupling conditions mdpi.comnih.gov. For instance, the synthesis of 2'-fluoro-arabinofuranosyl pyrimidine (B1678525) nucleosides often involves the reaction of a 2-deoxy-2-fluoro-arabinofuranosyl halide with a silylated pyrimidine base nih.gov.
Another convergent method involves the chemo-enzymatic synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides. This approach utilizes a stereoselective introduction of a phosphate (B84403) group into a 2-fluorinated sugar, followed by enzymatic glycosidation with a purine base beilstein-journals.orgnih.gov. This method has been applied to the synthesis of 2'-fluoro-arabinofuranosyl nucleosides and can be suitable for large-scale synthesis nih.gov.
Convergent syntheses allow for the preparation of various 2'-fluoro-arabinofuranosyl nucleosides by coupling the same fluorinated sugar intermediate with different modified bases tandfonline.comresearchgate.netjst.go.jp. This modularity is advantageous for exploring structure-activity relationships and developing new nucleoside analogs.
Preclinical Pharmacological Characterization of Fiacitabine
Biochemical Interactions and Target Engagement Dynamics
The antiviral activity of nucleoside analogs like fiacitabine is typically dependent on their intracellular conversion to the active triphosphate form. This process involves phosphorylation by both viral and cellular kinases.
For many antiviral nucleoside analogs, the initial phosphorylation step is critical and is often catalyzed by a virus-specific kinase, which contributes to their selective toxicity against infected cells. Fiacitabine, being a nucleoside analog, undergoes intracellular phosphorylation to its active triphosphate form. nih.gov
Research has explored the phosphorylation of fiacitabine by different kinase systems. Studies involving vaccinia virus (VV) thymidine (B127349) kinase (TK), a type II enzyme, indicated that fiacitabine was not a substrate for this viral enzyme, in contrast to other nucleoside analogs like fialuridine (B1672660) (FIAU) and trifluorothymidine (TFT) which were efficiently phosphorylated by VV TK. nih.gov This suggests that the phosphorylation of fiacitabine may rely on other viral or cellular kinases depending on the specific virus being targeted.
In the context of herpes simplex virus (HSV), resistance to fiacitabine has been linked to alterations in viral thymidine kinase. Lysates from cells infected with fiacitabine-resistant HSV type 1 showed significantly lower levels of thymidine kinase activity and were unable to selectively phosphorylate fiacitabine, unlike lysates from wild-type HSV-infected cells. nih.gov This indicates that viral thymidine kinase, a type I TK, plays a role in the phosphorylation of fiacitabine in HSV-infected cells, contributing to its activation.
Cellular kinases, such as human TK1 (a type II enzyme), have also been examined for their ability to phosphorylate nucleoside analogs. While human TK1 efficiently phosphorylated some substrates, the efficiency varied compared to viral kinases. nih.gov The extent to which cellular kinases contribute to the phosphorylation of fiacitabine in the absence of viral infection or in the context of infection by viruses lacking a specific activating kinase is an important aspect of its pharmacological profile.
The primary mechanism of action for fiacitabine, once converted to its triphosphate form, is the inhibition of viral DNA polymerases. nih.govexpasy.org This inhibition prevents the virus from replicating its genome, thereby halting the viral life cycle.
Fiacitabine has demonstrated inhibitory activity against the DNA polymerase of hepadnaviruses. ncats.ionih.gov Hepadnaviruses, such as the duck hepatitis B virus (DHBV), utilize a viral polymerase that acts as a DNA polymerase, reverse transcriptase, and RNase H during their replication cycle. stanford.edulibretexts.org Studies in ducks chronically infected with DHBV showed that fiacitabine induced a transient decrease in viral replication, evidenced by reduced levels of DHBV DNA in serum and liver. nih.gov
In the context of herpesviruses, fiacitabine is recognized as a selective inhibitor of HSV DNA replication. medchemexpress.comadooq.com The herpes simplex virus DNA polymerase is encoded by the UL30 gene. patsnap.com Resistance to fiacitabine in HSV has been associated with alterations in viral enzymes, including thymidine kinase and potentially the viral DNA polymerase itself. nih.gov
Human cytomegalovirus (CMV), another herpesvirus, encodes a DNA polymerase known as UL54. patsnap.comnih.gov Fiacitabine has shown activity against CMV. mdpi.comoup.com Mutations in the UL54 gene have been identified that confer resistance to antiviral drugs targeting CMV DNA polymerase, such as ganciclovir (B1264). nih.govnih.gov This reinforces the importance of UL54 as a key target for anti-herpesviral nucleoside analogs. Fiacitabine is listed as an inhibitor of both UL30 (Human herpesvirus 1 DNA polymerase) and UL54 (Human herpesvirus 5 DNA polymerase). patsnap.com
The inhibition of viral DNA polymerase by the active triphosphate form of fiacitabine occurs through competition with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, the analog can also act as a chain terminator, preventing further elongation of the DNA strand.
Data on the inhibitory concentrations (IC50 values) of fiacitabine against different viral DNA polymerases and viral replication in cell culture highlight its potency and selectivity.
| Virus Type | Target | IC50 / EC50 Value | Reference |
| HSV-1 | DNA replication | 2.5 nM | medchemexpress.comadooq.com |
| HSV-2 | DNA replication | 12.6 nM | medchemexpress.comadooq.com |
| HSV-1 | DNA replication inhibition | >95% at 1 µM | nih.gov |
| CMV | Antiviral activity | 0.6 µM (EC50) | oup.com |
| Hepadnaviruses (DHBV) | DNA Polymerase inhibition | In vitro activity | nih.gov |
| Human herpesvirus 1 | UL30 (DNA polymerase) | Inhibitor | patsnap.com |
| Human herpesvirus 5 | UL54 (DNA polymerase) | Inhibitor | patsnap.com |
Note: IC50 refers to the half-maximal inhibitory concentration, while EC50 refers to the half-maximal effective concentration.
Fiacitabine Phosphorylation by Viral and Cellular Kinase Systems
Cellular Uptake and Intracellular Metabolic Conversion Pathways
For fiacitabine to exert its antiviral effects, it must first enter the host cell and then be converted into its active triphosphate form through a series of phosphorylation steps. Cellular uptake of nucleoside analogs can occur through various mechanisms, including facilitated diffusion mediated by nucleoside transporters. cardiff.ac.uk
Once inside the cell, fiacitabine, a nucleoside, undergoes metabolic conversion. The first and often rate-limiting step is the phosphorylation of the 5'-hydroxyl group to form the monophosphate. This step is frequently catalyzed by viral kinases in infected cells, as discussed in Section 3.1.1, or by cellular kinases. The monophosphate is then further phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the active triphosphate form.
The intracellular metabolic conversion pathways are crucial because the triphosphate form is the molecule that directly interacts with and inhibits the viral DNA polymerase. The efficiency of cellular uptake and the activity of the relevant kinases within the host cell and the infected cell determine the intracellular concentration of the active triphosphate and, consequently, the antiviral potency of fiacitabine.
Studies on related nucleoside analogs have explored strategies to enhance cellular uptake and bypass the initial phosphorylation step, such as the use of prodrugs like phosphoramidates. mdpi.comcardiff.ac.uk These prodrugs are designed to improve cell permeability and deliver the monophosphate form directly into the cell, where it can be further phosphorylated to the active triphosphate. While the specific details of fiacitabine's cellular uptake mechanisms and complete metabolic conversion pathways in various cell types and in the context of different viral infections may require further detailed study, the general pathway of nucleoside analog activation through sequential phosphorylation is well-established.
Spectrum of Antiviral Activity and Efficacy in Preclinical Models
In Vitro Efficacy Against Herpesviridae Family Members
Fiacitabine has shown significant inhibitory effects against several key herpesviruses in laboratory settings. medkoo.comnih.govxcessbio.com
Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)
In vitro studies have demonstrated that fiacitabine effectively suppresses the replication of various strains of both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). asm.orgarvojournals.orgarvojournals.org Effective dose-50% (ED50) values for fiacitabine against HSV-1 have been reported to range from 0.023 to 0.51 µM, while against HSV-2, the ED50 values ranged from 0.019 to 1.5 µM, depending on the specific virus strain and host cell type used in the assay. arvojournals.org
Fiacitabine appears to be preferentially phosphorylated by the viral thymidine (B127349) kinase, which contributes to the selectivity of its antiviral actions. asm.orgnih.gov Studies using cell cultures have shown that fiacitabine is significantly more active against wild-type HSV-1 that expresses viral thymidine kinase compared to a mutant strain lacking this enzyme. asm.org Resistance to fiacitabine in HSV variants prepared in cell culture has been linked to the absence of viral thymidine kinase. nih.gov
Data on the in vitro efficacy of Fiacitabine against HSV-1 and HSV-2:
| Virus Strain | Cell Type | ED50 (µM) | Reference |
| Various HSV-1 | Vero, WI-38, NC-37 | 0.0025 - 0.0126 (90% suppression) | asm.org |
| Various HSV-1 | - | 0.023 - 0.51 | arvojournals.org |
| Various HSV-2 | - | 0.019 - 1.5 | arvojournals.org |
Varicella-Zoster Virus (VZV)
Fiacitabine has been reported to elicit potent anti-VZV activity in vitro. medkoo.comkuleuven.be It requires phosphorylation for its antiviral activity, and this phosphorylation is dependent on viral thymidine kinase. kuleuven.beresearchgate.net
Human Cytomegalovirus (CMV)
Fiacitabine has demonstrated potent antiviral activity against human cytomegalovirus (CMV) in vitro. medkoo.comnih.govxcessbio.com Its activity has been noted in human embryonic lung (HEL) fibroblasts. nih.gov Unlike some other cytosine derivatives, the antiviral activity of fiacitabine against CMV is not readily reversed by 2'-deoxycytidine (B1670253) or cytidine. nih.gov
Activity Against Hepadnaviridae in Experimental Systems
Fiacitabine has also shown activity against viruses belonging to the Hepadnaviridae family, which includes hepatitis B virus. mdpi.comncats.ioresearchgate.net
Human Hepatitis B Virus (HBV)
Fiacitabine has demonstrated high in vitro activity against hepadnaviruses, inhibiting viral growth in its active triphosphate form. mdpi.comnih.gov
Woodchuck Hepatitis Virus (WHV)
Studies involving woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV infection, have investigated the effects of fiacitabine. Fiacitabine, along with other 2'-fluorinated arabinosyl-pyrimidine nucleosides, has shown inhibitory activity against the DNA polymerase of hepadnaviruses in vitro and induced inhibition of viral replication in chronically infected woodchucks. nih.gov
Data on the effects of Fiacitabine on DHBV replication in chronically infected ducks (a model for HBV):
| Compound | Dose (mg/kg/day) | Administration Route | Duration of Treatment | Effect on Serum and Liver DHBV DNA | Reference |
| Fiacitabine | 10 | Intraperitoneal | 5 days | Transient decrease | nih.gov |
It was observed that following intraperitoneal administration for 5 days, fiacitabine induced a transient decrease in duck hepatitis B virus (DHBV) replication, as indicated by a decrease in both serum and liver DHBV DNA levels. nih.gov However, DHBV replication rebounded to pretreatment levels immediately after stopping therapy. nih.gov
Evaluation of Antiviral Activity Against Other Viral Pathogens (e.g., Equine Rhinopneumonitis Virus 1)
Beyond its activity against common human herpesviruses, Fiacitabine has demonstrated efficacy against herpesviruses affecting other species. Notably, studies have shown high in vitro activity of Fiacitabine (FIAC) against Equine Rhinopneumonitis Virus (EHV-1) in RK13 cell monolayers. nih.gov The half-maximal inhibitory concentration (IC50) range reported for FIAC against EHV-1 was between 0.02 and 0.18 µM. nih.gov Fiacitabine also exhibited activity against Aujeszky's disease virus (SHV-1), with IC50 values ranging from 0.25 to 7 µM, and infectious bovine rhinotracheitis virus (IBR, BHV-1), with IC50 values between 0.1 and 3 µM in the same in vitro system. nih.gov Fiacitabine's activity against EHV-1 and pseudorabies virus has been further supported by other research. wikipedia.org Additionally, the antiviral effects of FIAC have been evaluated in duck hepatitis B virus (DHBV)-infected ducks. wikipedia.org
Comparative Antiviral Potency of Fiacitabine with Other Nucleoside Analogs in Preclinical Assays
Comparative studies have assessed the antiviral potency of Fiacitabine alongside other nucleoside analogs in preclinical assays. In in vitro evaluations against EHV-1 and SHV-1, Fiacitabine (FIAC) was compared with other 2'-fluoropyrimidine nucleosides, specifically 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU), as well as ganciclovir (B1264) (BW B759U). nih.gov While FIAU demonstrated the greatest activity in vitro in this specific study, all three fluoropyrimidine nucleosides, including FIAC, showed high activity against the tested viruses. nih.gov Fiacitabine has also been noted for its in vitro activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and cytomegalovirus (CMV). wikipedia.org Comparative preclinical assessments have indicated that Fiacitabine is therapeutically superior to ara-A for the treatment of varicella-zoster virus (VZV) infections in immunosuppressed subjects. wikipedia.org
Assessment of Fiacitabine Efficacy in Relevant Preclinical In Vivo Models of Viral Infection
The efficacy of Fiacitabine has been investigated in relevant preclinical in vivo models of viral infection. In laboratory animal models, Fiacitabine (FIAC), along with FIAU and FMAU, was evaluated for its effectiveness against EHV-1-induced hepatitis in hamsters and SHV-1-induced encephalitis in mice. nih.gov When administered prophylactically for 5 days, all tested compounds were effective in preventing mortality in the EHV-1 hamster model at doses of 3-5 mg/kg per day. nih.gov In the SHV-1 mouse model, these compounds significantly reduced mortality at a dose of 60 mg/kg per day. nih.gov The study observed differences in the relative activities of the compounds between in vitro and in vivo settings, with FMAU tending to be more potent in vivo despite FIAU showing higher in vitro activity. nih.gov Fiacitabine has also demonstrated potent antiviral activity in vivo against herpes simplex virus types 1 and 2 and cytomegalovirus. wikipedia.org Preclinical studies in mice using an HSV model system indicated that Fiacitabine exhibited minimal toxicity at therapeutic doses. mims.com
Preclinical Metabolic Pathways and Pharmacokinetics
Biotransformation to Active Triphosphate Derivatives
The antiviral activity of fiacitabine is primarily mediated by its intracellular conversion to the active triphosphate form. This activation process involves sequential phosphorylation steps catalyzed by cellular kinases. The resulting fiacitabine triphosphate acts as a competitive inhibitor of viral DNA polymerases, thereby disrupting viral genome replication. nih.govnih.gov This phosphorylation cascade is a common mechanism of activation for many nucleoside analogs designed as antiviral agents. nih.gov
Identification and Comprehensive Characterization of Major Metabolites
Metabolic investigations have led to the identification and characterization of several key metabolites of fiacitabine. The primary metabolic routes involve modifications to the pyrimidine (B1678525) base of the molecule.
Fialuridine (B1672660) (FIAU) Formation and Subsequent Metabolic Fate
A major metabolic pathway for fiacitabine involves its deamination to form fialuridine (FIAU), a related nucleoside analog. nih.govnih.gov FIAU is a significant metabolite and also undergoes further metabolic processing. Similar to FIAC, FIAU can be anabolized to its active triphosphate form, FIAU-triphosphate. nih.govnih.gov Studies have demonstrated the incorporation of FIAU-triphosphate into the DNA of various tissues, including the spleen, liver, pancreas, jejunum, heart, and skeletal muscle. nih.gov This incorporation is dependent on factors such as time, species, and specific tissue type. nih.gov
Other Pyrimidine Metabolites (e.g., FAU, FAC, FMAU) and Their Quantitative Proportions
Beyond FIAU, other pyrimidine metabolites have been identified in biological samples following fiacitabine administration. These include 1-2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyl-5-uracil (FAU), 1-2'-deoxy-2'-fluoro-1-β-arabinofuranosyl-5-cytosine (FAC), and 1-2'-deoxy-2'-fluoro-1-β-arabinofuranosyl-5-methyluracil (FMAU). nih.govnih.gov The relative amounts and proportions of these metabolites can vary considerably depending on the species under investigation. nih.gov Research has indicated that FAU, FAC, and FMAU also possess antiviral activity against herpes simplex virus in cell culture, similar to FIAU. nih.gov
Elucidation of Enzymatic Pathways Involved in Fiacitabine Metabolism (Deiodination and Deamination)
The primary metabolic transformations of fiacitabine are driven by enzymatic pathways involving deiodination and deamination of the pyrimidine ring. nih.gov The conversion of FIAC to FIAU is a specific example of a deamination reaction, where the cytosine base is transformed into a uracil (B121893) base. nih.govnih.gov The stability of the N-glycosyl bond in both FIAC and FIAU suggests that enzymatic attack primarily targets the pyrimidine moiety. nih.gov While the specific enzymes responsible for the deamination of FIAC to FIAU are not extensively detailed in the provided information, nucleoside metabolism is generally mediated by a diverse array of enzymes, including deaminases. The formation of other metabolites like FAU and FMAU would involve additional enzymatic steps, potentially encompassing deiodination and methylation processes.
Species-Specific Metabolic Profiles in Preclinical Organisms and Comparative Analysis
Preclinical investigations have revealed notable species-specific differences in the metabolic profiles of fiacitabine and its metabolites. nih.gov While the formation of FIAU through deamination appears to be a common metabolic route across species, the quantitative distribution and proportions of FIAU and other metabolites such as FAU, FAC, and FMAU can vary significantly among different preclinical organisms. nih.gov Studies in animal models like mice, rats, and monkeys have provided some comparative data on the handling of FIAC and FIAU. nih.gov The observed species-dependent variations underscore the importance of conducting metabolic studies in relevant animal models to accurately predict human pharmacokinetics and potential toxicities.
Mechanisms of Viral Resistance and Overcoming Strategies
Characterization of In Vitro Evolved Resistance to Fiacitabine
In vitro selection studies are crucial for understanding how viruses develop resistance to antiviral compounds. These experiments involve culturing viruses in the presence of increasing concentrations of the drug, allowing resistant strains to emerge over time. stanford.edu Studies have been conducted to characterize the patterns of resistance and sensitivity to antiviral compounds, including fiacitabine, using drug-resistant strains of human cytomegalovirus selected in vitro. nih.gov These studies help to identify potential resistance mechanisms and cross-resistance profiles with other antiviral agents. nih.gov
Genetic and Molecular Determinants of Fiacitabine Resistance
Resistance to nucleoside analogs like fiacitabine often arises from mutations in viral genes that affect either the phosphorylation of the drug or the function of the viral DNA polymerase, the target enzyme. nih.govnih.gov
Identification of Mutations in Viral DNA Polymerase Genes
Mutations in the viral DNA polymerase gene are a common mechanism of resistance to nucleoside and nucleotide analogs. nih.gov These mutations can alter the interaction between the polymerase enzyme and the active triphosphate form of fiacitabine, reducing its inhibitory effect. For other antiviral drugs targeting viral polymerases, resistance mutations have been identified in specific domains of the polymerase gene. nih.gov While specific mutations conferring resistance to fiacitabine through alterations in viral DNA polymerase have been investigated for related compounds and viruses, detailed findings specifically for fiacitabine across various viruses would require focused research data. nih.govkarger.comkuleuven.beresearchgate.net
Analysis of Alterations in Viral or Host Kinases Affecting Fiacitabine Phosphorylation
Fiacitabine, as a nucleoside analog, requires intracellular phosphorylation to become active. nih.gov This process is typically carried out by viral and/or host kinases. Alterations or mutations in the genes encoding these kinases can affect the efficiency of fiacitabine phosphorylation, leading to reduced levels of the active triphosphate form and consequently, drug resistance. For other antiviral nucleoside analogs, resistance can be related to mutations in viral kinases, such as thymidine (B127349) kinase (TK) in HSV, which is involved in the initial phosphorylation step. nih.govnih.gov While fiacitabine's phosphorylation pathway involves specific kinases, detailed analyses of how mutations in these kinases (viral or host) specifically affect fiacitabine phosphorylation and contribute to resistance would be dependent on specific research findings. Host cell kinases play crucial roles in various stages of the viral life cycle and can be manipulated by viruses. frontiersin.orgscirp.orgbiorxiv.orgmdpi.com
Preclinical Strategies to Mitigate Antiviral Resistance
Addressing the emergence of antiviral resistance is critical for maintaining the long-term efficacy of antiviral therapies. Preclinical research explores strategies to overcome or prevent resistance.
Investigation of Fiacitabine in Combination Antiviral Regimens
Combination antiviral therapy involves using two or more drugs with different mechanisms of action to treat an infection. This strategy can increase the genetic barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to become resistant to all components of the regimen. psu.edumdpi.com Preclinical investigations of fiacitabine in combination with other antiviral agents could explore potential synergistic effects and the ability of such combinations to suppress the emergence of resistant viral strains. googleapis.com Combination therapy has shown promise in mitigating resistance in other viral infections. psu.eduemcrit.orgmedrxiv.org
Rational Design and Synthesis of Modified Fiacitabine Derivatives to Circumvent Resistance Mechanisms
Another strategy to overcome resistance is the rational design and synthesis of modified drug derivatives. google.com By introducing chemical modifications to the fiacitabine molecule, researchers may be able to create new compounds that are less susceptible to the resistance mechanisms that affect the parent drug. nih.govmdpi.com This could involve designing derivatives that are better substrates for altered kinases, less recognized by mutated viral polymerases, or have alternative activation pathways. researchgate.net The modification of nucleosides has been a fruitful area of research for developing new antiviral agents with improved properties and activity against resistant strains. nih.govmdpi.com
Computational and in Silico Approaches in Fiacitabine Research
Molecular Docking and Ligand-Target Interaction Analysis for Fiacitabine
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Fiacitabine) to another (the target protein) when bound to each other to form a stable complex. ntnu.no This analysis helps in understanding the potential binding interactions and affinity between the ligand and its biological target, such as viral DNA polymerase. nih.gov
While specific detailed molecular docking studies solely focused on Fiacitabine interacting with its primary known targets like herpesviral DNA polymerase were not extensively detailed in the search results, the broader application of molecular docking in antiviral research provides context. For instance, molecular docking simulations have been performed on various compounds, including some antivirals, against targets like the SARS-CoV-2 main protease (Mpro) to identify potential inhibitors. tubitak.gov.trpatsnap.com These studies involve defining a grid box around the active site of the target protein and calculating docking scores based on the predicted interactions between the ligand and crucial residues in the binding site. tubitak.gov.tr The Glide/SP docking algorithm is one method used for such simulations, considering factors like van der Waals forces and the rotation of specific residues. tubitak.gov.tr
Although a direct docking score for Fiacitabine against herpesviral DNA polymerase was not found, Fiacitabine was included in a virtual screening study against the SARS-CoV-2 Mpro, where it showed a Glide/SP docking score of -5.18 kcal/mol. tubitak.gov.trresearchgate.net This indicates its potential to bind to this viral protease, although its primary established mechanism is through DNA polymerase inhibition.
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgresearchgate.net By analyzing how modifications to a molecule's structure affect its activity, researchers can identify key chemical groups responsible for the observed biological effect and guide the design of new compounds with improved potency or desired properties. wikipedia.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) refines this by building mathematical relationships between chemical structure descriptors and biological activity. wikipedia.orgresearchgate.net
For nucleoside analogs like Fiacitabine, SAR studies are crucial in understanding how alterations to the sugar or base moieties influence antiviral activity and metabolic stability. mdpi.comcardiff.ac.uk For example, the presence of a fluorine atom, as in Fiacitabine, can significantly impact the molecule's electronic and steric parameters, affecting lipophilicity, pharmacodynamics, and pharmacokinetics. mdpi.comcardiff.ac.uk Specifically, fluorine substitution can enhance metabolic stability by restricting oxidative metabolism and providing enzymatic stability to the glycosidic bond. mdpi.comcardiff.ac.uk Studies on fluorinated nucleosides have shown that the position of the fluorine atom can influence activity against different types of viruses (DNA vs. RNA). mdpi.com
While specific detailed SAR studies on Fiacitabine itself were not extensively provided, the principles of SAR are fundamental to the development of nucleoside analogs. For instance, SAR studies on other antiviral compounds, such as indole (B1671886) derivatives, have identified key structural requirements for activity against specific viruses like VZV. researchgate.net Computational approaches, including pharmacophore models, can be used to drive SAR studies and identify compounds for synthesis and testing. google.com Predictive modeling, often linked with QSAR, allows for the prediction of biological activity based on the structural features of a compound. collaborativedrug.com
Virtual Screening for Identification of Fiacitabine Analogs and Repurposing Opportunities
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target or possess a desired activity. ntnu.no This is a cost-effective and high-throughput method for initial drug discovery and repurposing efforts. tubitak.gov.trntnu.no
Fiacitabine, as an existing antiviral agent, has been considered in virtual screening studies for repurposing purposes. In the context of the COVID-19 pandemic, virtual screening and molecular docking studies were conducted on a library of approved drugs and compounds in clinical investigation to identify potential inhibitors of the SARS-CoV-2 main protease. tubitak.gov.trpatsnap.com Fiacitabine was included in this screening, suggesting its consideration as a potential candidate for repurposing against SARS-CoV-2 based on computational predictions. tubitak.gov.trresearchgate.net
The identification of analogs of Fiacitabine can also be facilitated by virtual screening approaches. By searching databases for compounds with structural similarity to Fiacitabine, potential new antiviral candidates with similar or improved properties can be identified. Tools like the Analog Identification Methodology (AIM) can perform structural analysis to match potential analogs from large chemical inventories. epa.gov
In Silico Prediction of Metabolic Pathways and Enzyme-Drug Interactions
In silico prediction of drug metabolism and enzyme-drug interactions is crucial for understanding the pharmacokinetic profile of a compound and identifying potential issues such as the formation of toxic metabolites or unfavorable interactions with metabolic enzymes. univie.ac.atnih.govcreative-biolabs.com Computational methods can predict the sites of metabolism, the enzymes involved (such as cytochrome P450 enzymes), and the likely metabolic products. univie.ac.atnih.govcreative-biolabs.comnih.gov
Fiacitabine is known to be converted to its active triphosphate form in vivo. nih.gov This conversion involves metabolic processes, likely phosphorylation by cellular or viral kinases. While detailed in silico predictions specifically for Fiacitabine's metabolic pathway were not found, the general principles of in silico metabolism prediction apply to nucleoside analogs. Tools and models exist to predict phase I and phase II metabolic reactions, including those catalyzed by cytochrome P450 enzymes and other metabolizing enzymes. univie.ac.atcreative-biolabs.comnews-medical.net These tools use various approaches, including ligand-based and structure-based methods, to predict metabolic stability, enzyme binding, and metabolite structures. creative-biolabs.com Predicting sites of metabolism can also aid in designing molecules with improved metabolic stability. news-medical.net
Understanding the enzymes involved in Fiacitabine's activation and metabolism is important for predicting potential drug-drug interactions and individual variability in response. In silico tools can help in predicting enzyme-drug interactions, including the identification of inhibitors or substrates for specific enzyme subtypes. univie.ac.atnih.gov
Future Directions in Fiacitabine Preclinical Research
Exploration of Novel Antiviral Targets and Broad-Spectrum Potential for Fiacitabine and its Derivatives
Future preclinical research on Fiacitabine includes exploring its activity against a wider array of viruses beyond its established targets. While Fiacitabine has shown efficacy against herpesviruses, investigating its potential against other viral families, such as those causing emerging infectious diseases, is a key direction. nih.govnih.gov The concept of broad-spectrum antivirals, which can target multiple viruses, is gaining importance, particularly in pandemic preparedness. nih.govwww.gov.uk
Nucleoside analogs like Fiacitabine are considered promising candidates for broad-spectrum activity because they often target highly conserved viral processes, such as viral polymerase activity, or induce mutations during replication. nih.govwww.gov.uk Research could focus on identifying novel viral enzymes or host factors that Fiacitabine or its derivatives might inhibit. Targeting host cell pathways essential for viral replication is an attractive approach for developing antivirals with potentially broad-spectrum activity, as host targets may present higher genetic barriers to resistance compared to targeting rapidly mutating viral proteins. nih.gov
Studies could involve high-throughput screening of Fiacitabine and its derivatives against panels of diverse viruses. Furthermore, research into the specific interactions between Fiacitabine triphosphate and viral polymerases from different viruses could reveal structural insights guiding the design of derivatives with enhanced broad-spectrum activity.
Development and Application of Advanced Preclinical Models for Efficacy and Resistance Studies
The development and application of advanced preclinical models are critical for accurately assessing the efficacy of Fiacitabine and its derivatives and for studying the mechanisms of viral resistance. Traditional cell culture models provide initial insights, but more complex in vivo and ex vivo models are needed to better mimic human infection and immune responses. southernstarresearch.com
Future research should utilize a variety of animal models that are relevant to the specific viral infections being investigated. For example, while no single animal model fully replicates human VZV infection, existing and newly developed models, along with genetically altered viruses, are providing valuable information about viral pathogenesis and could be used to test Fiacitabine's efficacy against VZV and the emergence of resistance. researchgate.net
Studies on resistance development are crucial for the long-term utility of any antiviral. Preclinical models can be used to select for resistant viral strains under Fiacitabine pressure. By sequencing the genomes of these resistant strains, researchers can identify mutations in viral genes, such as the viral DNA polymerase or kinases responsible for Fiacitabine phosphorylation, that confer resistance. nih.govnih.gov Understanding these resistance mechanisms at the preclinical stage can inform the design of new derivatives less susceptible to common resistance pathways.
Furthermore, advanced models, including organoids or 3D cell cultures, could provide more physiologically relevant systems to study Fiacitabine's efficacy and cellular metabolism.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Fiacitabine Action
Integrating multi-omics data offers a powerful approach to gain a comprehensive understanding of Fiacitabine's mechanism of action at a systems level. mdpi.comthermofisher.com While it is known that Fiacitabine is phosphorylated and inhibits viral DNA polymerase, multi-omics can reveal broader cellular impacts and interactions. nih.gov
Future preclinical research should integrate data from genomics, transcriptomics, proteomics, and metabolomics in Fiacitabine-treated infected cells or animal models. mdpi.comthermofisher.comnih.gov
Transcriptomics: Analyzing changes in gene expression can reveal host cellular pathways that are modulated by Fiacitabine treatment or infection, potentially identifying host factors involved in the antiviral response or viral pathogenesis.
Proteomics: Studying the protein profile can provide insights into how Fiacitabine affects viral and host protein levels and modifications, including the phosphorylation of Fiacitabine itself and its interaction with viral and cellular enzymes. nih.gov
Metabolomics: Examining the metabolic changes can help understand how Fiacitabine affects cellular metabolism, nucleotide pools, and potentially identify biomarkers of response or resistance. nih.gov
Integrating these diverse datasets through bioinformatics and systems biology approaches can provide a holistic view of Fiacitabine's impact on the complex interplay between the virus and the host cell. mdpi.comthermofisher.com This can lead to the identification of novel targets, a better understanding of resistance mechanisms, and the discovery of synergistic interactions with other antiviral compounds. nih.gov
Computational and Experimental Approaches for Rational Design of Next-Generation Fiacitabine Derivatives
Computational and experimental approaches are essential for the rational design of next-generation Fiacitabine derivatives with improved potency, broader spectrum, or reduced susceptibility to resistance. nih.govpaacademy.comnih.gov
Computational Approaches:
Structure-based drug design: Utilizing the known structures of viral DNA polymerases and potentially other target enzymes, computational methods like molecular docking and molecular dynamics simulations can predict how Fiacitabine and its potential derivatives bind to these targets. nih.gov This can help identify modifications that enhance binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of Fiacitabine derivatives and their antiviral activity can help predict the activity of new, un-synthesized compounds.
** In silico ADMET prediction:** Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of potential derivatives, helping to prioritize compounds with favorable pharmacokinetic properties at an early stage. researchgate.netarxiv.org
Experimental Approaches:
Chemical Synthesis: Synthesizing designed Fiacitabine derivatives is necessary to experimentally validate the in silico predictions. nih.gov
Enzymatic Assays: In vitro enzymatic assays using purified viral and host enzymes can confirm the inhibitory activity of the new derivatives and assess their selectivity. nih.gov
Cell-based Antiviral Assays: Testing the antiviral efficacy of the synthesized derivatives in cell culture models against a range of viruses is crucial. nih.gov
Resistance Profiling: Experimentally determining the resistance profile of the new derivatives against resistant viral strains selected in preclinical models is vital.
The integration of computational design with experimental validation allows for an iterative process of design, synthesis, and testing, accelerating the identification and optimization of promising Fiacitabine derivatives for further preclinical development. nih.gov
Q & A
Q. What established synthetic protocols ensure high-purity Fiacitabine production?
Methodological Answer: Fiacitabine synthesis typically involves multi-step reactions (e.g., nucleoside analog preparation). Optimize purity via chromatography (HPLC) and crystallization, with rigorous characterization using NMR, mass spectrometry, and elemental analysis. Document reaction parameters (temperature, catalysts) meticulously to ensure reproducibility, as per guidelines for experimental sections in peer-reviewed journals .
Q. Which analytical techniques are critical for validating Fiacitabine’s structural integrity and stability?
Methodological Answer: Combine spectroscopic (NMR, IR) and chromatographic (HPLC, UPLC) methods to confirm structural identity. Stability studies under varied conditions (pH, temperature) should follow ICH guidelines, with degradation products analyzed via LC-MS. Cross-reference data with primary literature to validate methods .
Q. How can in vitro efficacy of Fiacitabine be systematically assessed against target enzymes or cell lines?
Methodological Answer: Use dose-response assays (e.g., IC50 determination) with controls for cell viability (MTT assay) and enzyme inhibition kinetics. Standardize cell culture conditions and replicate experiments across independent batches to minimize variability. Include positive controls (e.g., known inhibitors) for benchmarking .
Advanced Research Questions
Q. What experimental frameworks resolve contradictions in Fiacitabine’s reported mechanisms of action?
Methodological Answer: Conduct orthogonal assays (e.g., CRISPR knockouts, fluorescence anisotropy) to validate target engagement. Employ meta-analysis of existing data to identify confounding variables (e.g., cell type specificity). Use Bayesian statistical models to reconcile conflicting results and quantify uncertainty .
Q. How can pharmacokinetic (PK) variability in Fiacitabine be addressed across preclinical models?
Methodological Answer: Design cross-species PK studies with standardized dosing and bioanalytical protocols (LC-MS/MS for plasma quantification). Apply compartmental modeling to compare absorption/metabolism rates. Investigate formulation effects (e.g., nano-encapsulation) using Design of Experiments (DOE) to optimize bioavailability .
Q. What strategies identify Fiacitabine resistance mechanisms in longitudinal studies?
Methodological Answer: Use whole-genome sequencing of resistant cell lines or microbial strains post-Fiacitabine exposure. Combine with transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling to map adaptive pathways. Validate candidate resistance genes via CRISPR interference .
Q. How should researchers design studies to evaluate Fiacitabine’s synergy with adjunct therapies?
Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) in vitro, followed by in vivo xenograft models with factorial design (dose matrix). Use transcriptomic clustering to identify synergistic pathways and validate with pathway-specific inhibitors .
Q. What methodologies quantify Fiacitabine’s off-target effects in complex biological systems?
Methodological Answer: Utilize chemoproteomics (e.g., activity-based protein profiling) and phenotypic screening in diverse tissue models. Cross-validate findings with toxicity databases (e.g., Tox21) and machine learning models to predict organ-specific risks .
Methodological Best Practices
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for experimental protocols and raw data sharing .
- Contradiction Analysis : Triangulate results using multiple assay formats and independent validation cohorts to mitigate bias .
- Ethical Compliance : Ensure animal/human subject studies follow ARRIVE or CONSORT guidelines, with protocols pre-registered in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
